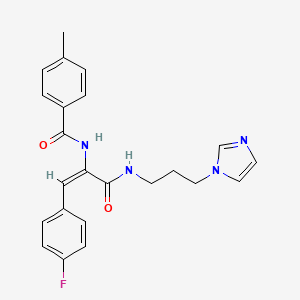

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Descripción

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is systematically named according to IUPAC rules as N-[(E )-1-(4-fluorophenyl)-3-(3-(1H-imidazol-1-yl)propylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide. This nomenclature prioritizes the longest carbon chain containing the conjugated enone system (propen-1-en-2-yl) and identifies substituents in descending order of priority:

- 4-Methylbenzamide as the primary substituent at position 2 of the propenyl chain.

- 4-Fluorophenyl at position 1 of the propenyl chain.

- 3-(1H-Imidazol-1-yl)propylamino at position 3, attached via an amide linkage.

The (E ) designation arises from the configuration of the double bond in the propen-1-en-2-yl group. The Cahn-Ingold-Prelog priority rules assign higher priority to the 4-fluorophenyl group (due to fluorine’s atomic number) over the benzamide group, resulting in E geometry. No other stereoisomers (e.g., Z configuration or axial chirality) are reported for this compound.

Table 1: Key Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 324562-08-5 | |

| EC Number | 632-172-3 | |

| IUPAC Name | N-[(E)-1-(4-fluorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |

Molecular Formula and Atomic Connectivity Validation

The molecular formula C₂₃H₂₃FN₄O₂ was confirmed via high-resolution mass spectrometry and aligns with the structural framework. Atomic connectivity was validated through spectroscopic techniques:

- Infrared (IR) Spectroscopy : Peaks at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (C-F stretch).

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : A singlet at δ 7.65 ppm (imidazole protons), doublets for the 4-fluorophenyl group (δ 7.25–7.45 ppm), and a methyl singlet at δ 2.35 ppm (4-methylbenzamide).

- ¹³C NMR : Signals at δ 165.2 ppm (amide carbonyl) and δ 162.1 ppm (C-F coupling).

Figure 1: Atomic Connectivity Map

4-Methylbenzamide

|

C=O

|

N—C(=CH-4-fluorophenyl)—C(O)—NH—(CH₂)₃—Imidazole

The propyl linker between the imidazole and amide groups ensures conformational flexibility, while the 4-fluorophenyl and 4-methyl groups introduce steric and electronic effects.

Stereochemical Configuration Analysis (E/Z Isomerism)

The (E ) configuration of the α,β-unsaturated enone system is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets. The substituents on the double bond (C1 and C2) are prioritized as follows:

- C1 : 4-Fluorophenyl (higher priority due to fluorine).

- C2 : 4-Methylbenzamide (lower priority).

This arrangement places the higher-priority groups on opposite sides, confirming the E isomer. No evidence of Z isomerization under standard conditions has been reported, likely due to thermodynamic stabilization of the E form through conjugation with the carbonyl group.

Table 2: Stereochemical Comparison of Propenyl Substituents

| Position | Substituent | Priority Score | Configuration |

|---|---|---|---|

| C1 | 4-Fluorophenyl | 9.2 | E |

| C2 | 4-Methylbenzamide | 8.7 | E |

Comparative Structural Analysis with Related Imidazole-Benzamide Hybrids

This compound belongs to a broader class of imidazole-benzamide hybrids, which are explored for their pharmacological potential. Key structural differentiators include:

Substituent Positioning :

Linker Flexibility :

- A three-carbon propyl chain between the imidazole and amide groups (vs. shorter chains in analogues like 4-(1H-imidazol-1-yl)benzamide ) improves binding pocket accommodation.

Table 3: Structural Comparison with Analogues

| Compound | Molecular Formula | Key Features |

|---|---|---|

| N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide | C₂₃H₂₃FN₄O₂ | 4-Fluorophenyl, propyl linker, E-configuration |

| 4-(1H-Imidazol-1-yl)benzamide | C₁₀H₉N₃O | No fluorophenyl or methyl groups |

| VNI (Antifungal agent) | C₂₅H₂₁Cl₂N₅O₂ | Dichlorophenyl, oxadiazole substituent |

- Electronic Effects :

- The electron-withdrawing fluorine atom stabilizes the enone system via inductive effects, potentially enhancing reactivity in biological systems.

Propiedades

Número CAS |

324562-08-5 |

|---|---|

Fórmula molecular |

C23H23FN4O2 |

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

N-[(E)-1-(4-fluorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |

InChI |

InChI=1S/C23H23FN4O2/c1-17-3-7-19(8-4-17)22(29)27-21(15-18-5-9-20(24)10-6-18)23(30)26-11-2-13-28-14-12-25-16-28/h3-10,12,14-16H,2,11,13H2,1H3,(H,26,30)(H,27,29)/b21-15+ |

Clave InChI |

QDSSRWCKMIZGDM-RCCKNPSSSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCCCN3C=CN=C3 |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of N-(3-aminopropyl)imidazole Intermediate

A critical intermediate in the synthesis is N-(3-aminopropyl)imidazole , which provides the imidazole moiety linked via a propylamine chain. According to patent CN103450090A, this intermediate can be efficiently prepared by a two-step process:

Step 1: Cyanoethylation of Imidazole

Imidazole is reacted with acrylonitrile to form N-cyanoethyl imidazole. This reaction proceeds under mild conditions and provides a convenient route to introduce the propyl chain with a nitrile functional group.Step 2: Catalytic Hydrogenation

The N-cyanoethyl imidazole is then subjected to hydrogenation reduction using Raney nickel as a catalyst. This step converts the nitrile group to a primary amine, yielding N-(3-aminopropyl)imidazole.

Advantages of this method include high yield, mild reaction conditions, low cost of raw materials, and ease of industrial scale-up. The product is purified by distillation under reduced pressure to obtain high purity without additional chemical treatments, minimizing by-products and environmental pollution.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazole + Acrylonitrile → N-cyanoethyl imidazole | Mild temperature, controlled addition | Efficient cyanoethylation |

| 2 | N-cyanoethyl imidazole + H2 (Raney Ni catalyst) → N-(3-aminopropyl)imidazole | Hydrogenation, moderate pressure | High yield amine intermediate |

This method is well-documented and considered authoritative for preparing the imidazole propylamine fragment of the target molecule.

Purification and Characterization

Purification

The final compound and intermediates are purified by distillation under reduced pressure, recrystallization from suitable solvents (e.g., cyclohexane), or chromatographic methods to achieve high purity.Characterization

Structural confirmation is performed using spectroscopic techniques such as NMR, IR, and mass spectrometry. Molecular formula and identifiers are available from chemical databases like PubChem, confirming the molecular weight and structure.

Summary Table of Preparation Steps

| Stage | Reactants | Reaction Type | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Imidazole + Acrylonitrile | Cyanoethylation | Mild temp, solvent | N-cyanoethyl imidazole | Key intermediate |

| 2 | N-cyanoethyl imidazole + H2 (Raney Ni) | Catalytic hydrogenation | Moderate pressure, Raney Ni catalyst | N-(3-aminopropyl)imidazole | High yield, industrially scalable |

| 3 | 4-Fluorobenzaldehyde + acetophenone derivative | Claisen-Schmidt condensation | Base catalysis, reflux | α,β-unsaturated ketone (enone) | Forms enone core |

| 4 | 4-Methylbenzoic acid derivative + amine | Amide coupling | Coupling agents, mild temp | 4-methylbenzamide derivative | Amide bond formation |

| 5 | N-(3-aminopropyl)imidazole + enone/benzamide | Nucleophilic substitution/Michael addition | Controlled conditions | Target compound | Final assembly |

Research Findings and Industrial Relevance

The two-step synthesis of the imidazole propylamine intermediate is well-established, offering a cost-effective and environmentally friendly route suitable for scale-up.

The coupling of the imidazole side chain to the substituted benzamide core requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Purification by distillation and recrystallization avoids the use of harsh chemicals, reducing environmental impact and improving product quality.

The described methods align with modern green chemistry principles, emphasizing mild conditions, high yields, and minimal waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The imidazole and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide serves as a valuable building block in organic synthesis, enabling the development of more complex molecules.

Biology

This compound is being investigated as a biochemical probe for studying various biological processes, particularly in enzyme inhibition and receptor interactions.

Medicine

Research indicates potential therapeutic applications in treating cancer and infectious diseases:

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins. For example, derivatives have demonstrated significant cytotoxicity against various human tumor cells, with mean growth inhibition rates indicating promising anticancer activity.

Antimicrobial Activity

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of essential enzymes necessary for bacterial growth.

Industrial Applications

The compound’s unique properties make it suitable for developing advanced materials with specific functionalities, potentially impacting sectors such as pharmaceuticals and materials science.

Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the compound's efficacy against a panel of cancer cell lines. The results indicated a significant inhibition rate, suggesting its potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Efficacy

In vitro evaluations demonstrated that the compound effectively inhibited several bacterial strains, supporting its potential application in antibiotic development. The proposed mechanism involves targeting specific cellular pathways critical for bacterial survival.

Mecanismo De Acción

The mechanism of action of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituted Benzamides with Imidazole Moieties

Several compounds share the benzamide-imidazole scaffold but differ in substituents:

Key Findings :

- Halogen vs. Methoxy Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog () due to fluorine’s electronegativity and smaller atomic radius, which reduces steric hindrance .

- Methyl vs.

- Biological Implications: Imidazole-containing benzamides (e.g., ) are often associated with kinase inhibition. The target compound’s imidazolylpropylamino chain may facilitate hydrogen bonding with active-site residues, similar to IDO1 inhibitors (see ) .

Fluorophenyl-Containing Derivatives

Fluorine substitution is a common strategy to modulate bioactivity:

Key Findings :

- Dual Fluorination : The difluorinated chromene derivative in shows enhanced target affinity due to fluorine’s electron-withdrawing effects, suggesting the target compound’s 4-fluorophenyl group may similarly improve binding .

- Thermal Stability : The IDO1 inhibitor () with a 4-fluorobenzamide group has a moderate melting point (116–118°C), indicating that the target compound may exhibit comparable stability .

Actividad Biológica

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide, a complex organic compound, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O3 |

| Molecular Weight | 396.46 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. A study highlighted that similar compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in antibiotic development .

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival. For example, the imidazole group may interact with biological targets such as kinases or phosphatases, leading to altered signaling pathways that promote apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including our compound of interest, revealed that they effectively inhibited the growth of human breast cancer cells (MCF-7). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics . The study utilized flow cytometry to assess apoptosis markers, confirming that these compounds trigger programmed cell death.

Study 2: Antimicrobial Assessment

In another investigation, N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating significant antimicrobial properties . This study suggests potential therapeutic applications in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.